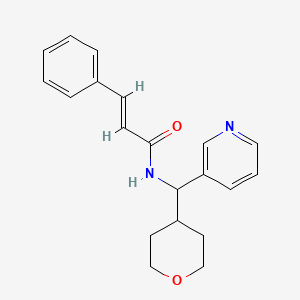![molecular formula C21H16N2O4S B2642011 N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 690640-63-2](/img/structure/B2642011.png)
N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiophene ring, and a furan ring
Preparation Methods
The synthesis of N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
Coupling Reactions: The pyrrole and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired intermediate.
Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a furan-2-carboxamide derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated synthesis techniques.
Chemical Reactions Analysis
N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form new ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can be compared with similar compounds, such as:
Maleimide Derivatives: These compounds share the pyrrole ring structure and are known for their biological activities, including anticancer properties.
Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and applications in organic electronics.
Furan Derivatives: Furan-containing compounds are known for their reactivity and use in various chemical syntheses.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2,5-dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12-13(2)28-20(22-19(25)16-9-6-10-27-16)18(12)15-11-17(24)23(21(15)26)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYZJGAJKTFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC(=O)N(C2=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2641928.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2641929.png)
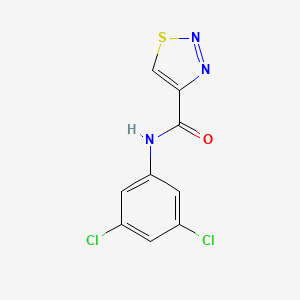
![2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2641934.png)
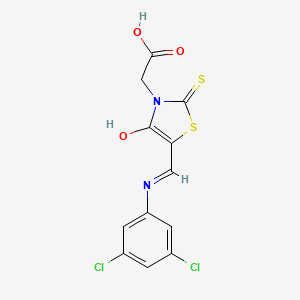
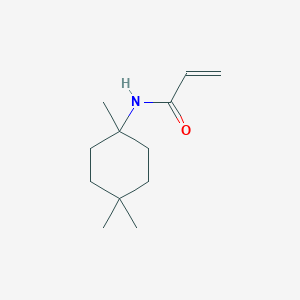
![1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2641938.png)
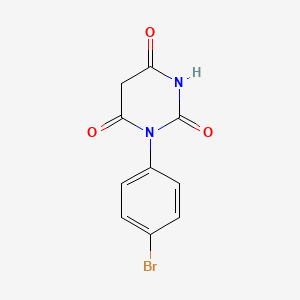

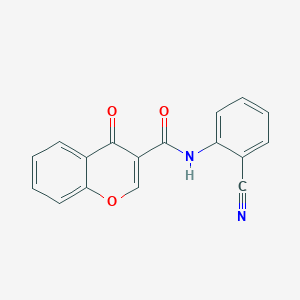
![(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2641943.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one](/img/structure/B2641944.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2641949.png)
